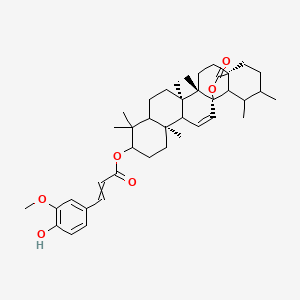

Tereticornate A

Description

Properties

IUPAC Name |

[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3/t24?,25?,29?,30?,31?,33?,36-,37+,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGXUTZMCFOAOS-JLOXNRSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2C1C)OC3=O)(CCC(C6(C)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tereticornate A: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tereticornate A, a naturally occurring terpene ester, has garnered significant interest within the scientific community for its potential therapeutic applications. Extracted from the leaves and branches of Eucalyptus gracilis, this compound has demonstrated noteworthy biological activities, particularly in the realm of bone metabolism. This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed isolation protocols, and its mechanism of action in inhibiting osteoclastogenesis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

Natural products remain a vital source of novel chemical entities with diverse pharmacological properties. Terpene esters, a class of secondary metabolites found in various plant species, are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound is a prominent example of such a compound, isolated from Eucalyptus gracilis, a member of the Myrtaceae family.[1] Recent studies have highlighted its potent inhibitory effects on RANKL-induced osteoclastogenesis, suggesting its potential as a therapeutic agent for bone-related disorders such as osteoporosis.[1] This guide will provide a detailed exploration of the methodologies for isolating this compound and elucidate its molecular interactions within cellular signaling pathways.

Natural Source and Physicochemical Properties

This compound is primarily sourced from the leaves and branches of the tree Eucalyptus gracilis. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C40H54O6 | PubChem |

| Molecular Weight | 630.9 g/mol | PubChem |

| IUPAC Name | [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | PubChem |

| XLogP3 | 9.4 | PubChem |

Experimental Protocols

Extraction and Isolation of this compound

A detailed, step-by-step protocol for the extraction and isolation of this compound from Eucalyptus gracilis is not yet fully established in publicly available literature. However, based on standard methodologies for the isolation of terpene esters from plant materials, a general workflow can be proposed.

3.1.1. General Workflow for Isolation

Caption: General workflow for the isolation of this compound.

3.1.2. Detailed Methodological Steps (Proposed)

-

Plant Material Preparation: Fresh leaves and branches of Eucalyptus gracilis are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, using techniques like maceration or Soxhlet extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Fractionation: The concentrated crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction showing the highest concentration of the target compound (as determined by preliminary analysis like Thin Layer Chromatography - TLC) is subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically employed.

-

Fine Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis

To date, specific quantitative data on the yield of this compound from Eucalyptus gracilis has not been extensively reported in the literature. Quantitative analysis would typically be performed using a validated HPLC method with a pure standard of this compound to determine its concentration in the crude extract and various fractions.

Biological Activity and Signaling Pathway

This compound has been shown to be a potent inhibitor of RANKL-induced osteoclastogenesis.[1] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone loss in conditions like osteoporosis. This compound exerts its inhibitory effect by modulating the RANKL signaling pathway.

4.1. RANKL Signaling Pathway and the Role of this compound

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a key cytokine that binds to its receptor, RANK, on the surface of osteoclast precursors, initiating a signaling cascade that leads to osteoclast differentiation and activation.

Caption: this compound inhibits the RANKL signaling pathway.

Mechanistically, this compound has been found to downregulate the expression of key signaling molecules, c-Src and TRAF6. This disruption of the initial signaling complex prevents the activation of downstream pathways, including the AKT, MAPK (p38, JNK, and ERK), and NF-κB pathways. The inhibition of these cascades ultimately leads to the downregulation of the master transcription factors for osteoclastogenesis, NFATc1 and c-Fos. This prevents the expression of genes essential for osteoclast differentiation and function.

Conclusion

This compound, a natural product isolated from Eucalyptus gracilis, presents a promising scaffold for the development of novel therapeutics for the management of bone diseases characterized by excessive bone resorption. This guide has provided an overview of its natural source, a proposed methodology for its isolation, and a detailed description of its mechanism of action. Further research is warranted to establish a standardized, high-yield isolation protocol and to fully elucidate the quantitative aspects of its production in its natural source. The potent and specific inhibitory activity of this compound on the RANKL signaling pathway makes it a compelling candidate for further preclinical and clinical investigation.

References

Unraveling the Synthesis of Tereticornate A: A Technical Guide to its Putative Biosynthetic Pathway in Eucalyptus gracilis

For Immediate Release

Melbourne, Australia – This technical guide delves into the proposed biosynthetic pathway of Tereticornate A, a bioactive terpene ester found in Eucalyptus gracilis. This compound has garnered significant interest within the scientific community for its antiviral, antibacterial, and anti-inflammatory properties.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the likely enzymatic steps involved in its formation, methodologies for pathway elucidation, and relevant quantitative data analysis techniques, based on current knowledge of secondary metabolite synthesis in the Eucalyptus genus.

Introduction to this compound

This compound is a natural product classified as a terpene ester.[1] Its structure is composed of a terpene backbone linked to an acylphloroglucinol moiety. Phloroglucinol (B13840) derivatives, particularly formylated phloroglucinol compounds (FPCs), are a well-known class of specialized metabolites in the Myrtaceae family, to which Eucalyptus belongs.[3][4][5] These compounds are recognized for their role in chemical defense against herbivores and their diverse bioactivities.[3][4] The terpene component contributes to the structural diversity and biological activity of such molecules. The unique combination of these two moieties in this compound is likely responsible for its promising pharmacological profile.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been empirically determined in Eucalyptus gracilis, a putative pathway can be constructed based on established general pathways for terpene and acylphloroglucinol biosynthesis in plants. The proposed pathway is a multi-stage process involving the convergence of two major metabolic routes: the terpenoid biosynthesis pathway and the polyketide pathway.

Stage 1: Biosynthesis of the Terpene Backbone

The terpene backbone of this compound is synthesized via the well-established plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the cytosolic mevalonate (B85504) (MVA) pathway.[6][7] These pathways produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[7]

A series of prenyltransferases then condense these C5 units to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).[8] A specific terpene synthase (TPS), an enzyme from a large and diverse family in Eucalyptus, would then catalyze the cyclization of one of these prenyl diphosphates into the characteristic terpene scaffold of this compound.[8][9][10] Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (P450s) and dehydrogenases likely introduce the necessary functional groups, such as a hydroxyl group, for subsequent esterification.[7]

Stage 2: Biosynthesis of the Acylphloroglucinol Moiety

The acylphloroglucinol component is believed to be synthesized through the polyketide pathway.[11] This pathway initiates with a starter molecule, an acyl-CoA, which undergoes sequential condensation with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS), likely a chalcone (B49325) synthase-like enzyme. The resulting poly-β-keto chain undergoes intramolecular C-acylation to form the phloroglucinol ring. Further modifications, such as formylation or methylation, catalyzed by specific enzymes, would yield the final acylphloroglucinol structure ready for esterification.

Stage 3: Esterification

The final step in the biosynthesis of this compound is the esterification of the functionalized terpene with the acylphloroglucinol moiety. This reaction is likely catalyzed by an acyltransferase, an enzyme that facilitates the transfer of an acyl group. While the specific acyltransferase has not been identified, enzymes from the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases are known to be involved in the synthesis of a wide variety of plant secondary metabolites, including esters.

Methodologies for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound would require a multi-faceted approach, integrating modern 'omics' technologies with traditional biochemical methods.

General Experimental Workflow

A general workflow for elucidating the biosynthetic pathway is outlined below. This involves a combination of transcriptomics, proteomics, metabolomics, and gene function characterization.

Detailed Experimental Protocols

While specific protocols for this compound are unavailable, the following are standard methodologies that would be employed:

-

Metabolite Extraction and Analysis:

-

Protocol: Plant tissues (leaves, stems) from E. gracilis would be flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites would be extracted using a suitable solvent system (e.g., methanol/chloroform/water).

-

Analysis: The extracts would be analyzed by Ultra-High-Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound and potential intermediates.[3][5]

-

-

Transcriptome Analysis:

-

Protocol: Total RNA would be extracted from tissues with high and low concentrations of this compound. mRNA would be purified and used to construct cDNA libraries for sequencing on a platform like Illumina.

-

Analysis: The resulting sequence data would be assembled and annotated. Differential gene expression analysis and co-expression network analysis would be used to identify candidate genes that are highly correlated with the production of this compound.

-

-

Gene Cloning and Heterologous Expression:

-

Protocol: Candidate genes (TPS, PKS, P450s, acyltransferases) would be amplified by PCR from E. gracilis cDNA and cloned into expression vectors. These vectors would then be transformed into a suitable host system, such as E. coli or Saccharomyces cerevisiae.

-

Analysis: The recombinant proteins would be purified and their enzymatic activity confirmed through in vitro assays.

-

-

In Vitro Enzyme Assays:

-

Terpene Synthase Assay: The recombinant TPS would be incubated with its putative prenyl diphosphate substrate (e.g., GPP, FPP). The reaction products would be extracted with an organic solvent and analyzed by GC-MS to identify the terpene scaffold.[12]

-

Acyltransferase Assay: The recombinant acyltransferase would be incubated with the functionalized terpene and the acylphloroglucinol moiety in the presence of a suitable buffer. The formation of this compound would be monitored by LC-MS.

-

Quantitative Data

Currently, there is no published quantitative data regarding the enzyme kinetics or metabolite concentrations specifically for the this compound biosynthetic pathway. However, methods for the quantification of related compounds in Eucalyptus have been established and can be adapted.

| Compound Class | Analytical Method | Reported Concentration Ranges in Eucalyptus spp. (leaves) | Reference |

| Formylated Phloroglucinols | UHPLC-DAD-ESI-Q-TOF-MS/MS | 12 - 65 mg/g dry weight | [3][5] |

| Terpenes (various) | GC-MS | Varies widely depending on the specific terpene and species | [6] |

Conclusion and Future Directions

The biosynthesis of this compound in Eucalyptus gracilis is a fascinating example of the metabolic complexity in plants, involving the interplay of multiple major pathways. This technical guide provides a robust hypothetical framework for its formation. Future research should focus on the isolation and characterization of the specific enzymes involved, particularly the terpene synthase, the polyketide synthase, and the acyltransferase. The elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and its analogs for pharmaceutical applications. The use of modern techniques such as single-cell 'omics and chemoproteomics could significantly accelerate the discovery of the remaining unknown steps in this pathway.[13][14]

References

- 1. This compound suppresses RANKL-induced osteoclastogenesis via the downregulation of c-Src and TRAF6 and the inhibition of RANK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Eucalyptus terpene synthase gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive acylphloroglucinol derivatives from Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 14. Natural Product Pathways in Plants [ice.mpg.de]

Tereticornate A: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tereticornate A, a naturally occurring terpene ester, has emerged as a compound of significant interest due to its potent biological activities. Isolated from species of the Eucalyptus genus, this molecule has demonstrated notable effects on cellular signaling pathways, particularly those involved in bone metabolism. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an in-depth look at its mechanism of action in inhibiting osteoclastogenesis.

Physicochemical Properties

This compound is a complex terpene ester. While experimentally determined physical data remains limited in publicly accessible literature, computational models provide valuable insights into its properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₄O₆ | PubChem[1] |

| Molecular Weight | 630.9 g/mol | PubChem[1] |

| XLogP3 | 9.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 630.39203944 Da | PubChem |

| Complexity | 1480 | PubChem |

| Formal Charge | 0 | PubChem |

Note: The majority of the data in this table is computationally generated.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the isolation, characterization, and biological evaluation of this compound. These are intended to serve as a foundation for laboratory investigation.

Isolation and Purification of this compound from Eucalyptus Species

Objective: To isolate and purify this compound from its natural source.

Materials:

-

Dried and powdered leaves and branches of Eucalyptus tereticornis or Eucalyptus gracilis.

-

Solvents for extraction (e.g., ethanol, methanol, hexane (B92381), ethyl acetate).

-

Silica (B1680970) gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system.

-

Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol).

Protocol:

-

Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 72 hours), followed by filtration. Repeat the extraction process multiple times to ensure maximum yield.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Column Chromatography: The non-polar fractions (e.g., hexane and ethyl acetate) are then subjected to silica gel column chromatography. Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the different components.

-

Fraction Collection and Analysis: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

HPLC Purification: Fractions containing the compound of interest are further purified by preparative HPLC to yield pure this compound.

Spectroscopic Characterization

Objective: To confirm the chemical structure of isolated this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small, pure sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule.

-

-

Mass Spectrometry (MS):

-

Introduce a sample of this compound into a mass spectrometer (e.g., using ESI or APCI ionization).

-

Obtain the high-resolution mass spectrum to determine the exact mass and molecular formula.

-

Perform tandem MS (MS/MS) to analyze the fragmentation pattern, which provides further structural information.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of this compound (e.g., as a thin film or in a KBr pellet).

-

Acquire the IR spectrum to identify the functional groups present in the molecule (e.g., C=O, O-H, C-O).

-

Biological Activity Assay: Inhibition of Osteoclastogenesis

Objective: To evaluate the effect of this compound on the differentiation of osteoclasts.

Cell Line: RAW 264.7 (a murine macrophage cell line).

Materials:

-

RAW 264.7 cells.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Tartrate-resistant acid phosphatase (TRAP) staining kit.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a multi-well plate at a suitable density.

-

Cell Treatment: After cell attachment, treat the cells with RANKL (to induce osteoclast differentiation) in the presence of varying concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a period of 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

TRAP Staining: After the incubation period, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Microscopy and Quantification: Visualize the cells under a microscope. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts. Quantify the number of osteoclasts per well to determine the effect of this compound on osteoclastogenesis.

Mechanism of Action: Inhibition of RANKL-Induced Osteoclastogenesis

This compound has been shown to be a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption. Excessive osteoclast activity is implicated in various bone diseases, including osteoporosis. The primary mechanism of action for this compound in this context is the suppression of the RANKL-induced signaling pathway.

RANKL, a key cytokine, binds to its receptor RANK on the surface of osteoclast precursors, initiating a signaling cascade that leads to their differentiation into mature osteoclasts. This compound intervenes in this pathway at several key points:

-

Downregulation of c-Src and TRAF6: this compound has been observed to downregulate the expression of c-Src (a non-receptor tyrosine kinase) and TRAF6 (TNF receptor-associated factor 6), two crucial adaptor proteins that are recruited to the RANK receptor upon ligand binding.

-

Inhibition of Downstream Signaling: By downregulating c-Src and TRAF6, this compound effectively inhibits the activation of several downstream signaling cascades that are essential for osteoclast differentiation, including:

-

AKT pathway: Involved in cell survival and proliferation.

-

MAPK (p38, JNK, and ERK) pathways: These kinases are involved in a wide range of cellular processes, including differentiation.

-

NF-κB pathway: A key transcription factor that regulates the expression of genes essential for osteoclastogenesis.

-

The inhibition of these pathways ultimately leads to the reduced expression of key transcription factors for osteoclastogenesis, such as NFATc1 and c-Fos.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in inhibiting osteoclastogenesis.

Experimental Workflow Diagram

Caption: General experimental workflow for the study of this compound.

Conclusion

This compound is a promising natural product with well-defined inhibitory effects on osteoclastogenesis. Its ability to modulate the RANKL signaling pathway highlights its potential as a lead compound for the development of novel therapeutics for bone-related disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in preclinical and clinical settings. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their investigation of this fascinating molecule.

References

Tereticornate A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Tereticornate A, a natural terpene ester compound. It is intended for researchers, scientists, and professionals in drug development who are interested in its chemical properties and biological activities. This document summarizes its core characteristics, details experimental protocols for its study, and visualizes its known signaling pathways.

Core Compound Data

This compound has been identified and characterized with the following properties:

| Property | Value | Source |

| CAS Number | 149751-81-5 | [1][2] |

| Molecular Formula | C40H54O6 | [1][2] |

| Molecular Weight | 630.9 g/mol | [1] |

Biological Activity and Research Focus

This compound is a natural compound extracted from the leaves and branches of Eucalyptus tereticornis.[3] Research has primarily focused on its potential therapeutic effects, including antiviral, antibacterial, and anti-inflammatory activities.[3] A significant area of investigation is its role in bone metabolism, specifically its inhibitory effect on osteoclastogenesis.

Recent studies have demonstrated that this compound can suppress the differentiation of osteoclasts induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3] This suggests its potential as a therapeutic agent for osteoporosis and other bone-related disorders characterized by excessive bone resorption.[3]

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the effects of this compound on osteoclastogenesis.

Cell Culture and Differentiation

-

Cell Line: Murine macrophage RAW 264.7 cells are a commonly used precursor for in vitro osteoclastogenesis studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Osteoclastogenesis: To induce differentiation into osteoclasts, RAW 264.7 cells are stimulated with RANKL.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations to assess its dose-dependent effects on osteoclast formation.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Purpose: To identify and quantify mature osteoclasts, which are characterized by the expression of TRAP.

-

Procedure:

-

After the differentiation period, cells are fixed with 4% paraformaldehyde.

-

The fixed cells are then stained using a TRAP staining kit according to the manufacturer's instructions.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts under a microscope.

-

F-actin Ring Formation Assay

-

Purpose: To visualize the formation of the F-actin ring, a characteristic cytoskeletal structure of functional osteoclasts that is essential for bone resorption.

-

Procedure:

-

Cells are cultured on bone slices or other suitable substrates and induced to differentiate.

-

After treatment with this compound, cells are fixed and permeabilized.

-

F-actin is stained using fluorescently labeled phalloidin (B8060827) (e.g., FITC-phalloidin).

-

The stained F-actin rings are visualized using fluorescence microscopy.

-

Signaling Pathways

This compound has been shown to inhibit RANKL-induced osteoclastogenesis by modulating key signaling pathways. The primary mechanism involves the downregulation of c-Src and TRAF6, which are critical signaling molecules downstream of the RANK receptor.[3] This inhibition subsequently affects the activation of several transcription factors, including NF-κB, which are essential for the expression of osteoclast-specific genes.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Inhibition of RANKL-induced osteoclastogenesis signaling by this compound.

This technical guide provides a summary of the current knowledge on this compound. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action for various applications in drug discovery and development.

References

- 1. realgenelabs.com [realgenelabs.com]

- 2. This compound | C40H54O6 | CID 95757467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound suppresses RANKL-induced osteoclastogenesis via the downregulation of c-Src and TRAF6 and the inhibition of RANK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Tereticornate A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tereticornate A is a naturally occurring triterpene ester that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified from Eucalyptus species, this compound has demonstrated notable anti-inflammatory, antiviral, and antibacterial properties. More recent research has elucidated its potent inhibitory effects on osteoclastogenesis, highlighting its therapeutic potential in the management of bone-related disorders. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound, with a focus on its mechanism of action in bone metabolism. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Discovery and History

This compound was first reported as a constituent of Eucalyptus tereticornis, a species of eucalyptus tree native to eastern Australia and southern New Guinea. While the exact date and the specific research group that first isolated the compound remain to be definitively cited in widely available literature, a 2011 review by Kaur et al. identified "Triterpene esters (this compound and B)" as key components of the essential oil from Eucalyptus tereticornis. This suggests its discovery likely occurred in the context of phytochemical analyses of this plant species.

More recently, a significant study by Li et al. in 2022 brought this compound to the forefront of bone metabolism research. This study isolated this compound from the leaves and branches of Eucalyptus gracilis and was the first to extensively characterize its role in inhibiting the differentiation and function of osteoclasts, the cells responsible for bone resorption.[1][2] This research has opened new avenues for investigating this compound as a potential therapeutic agent for osteoporosis and other diseases characterized by excessive bone loss.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C40H54O6. Its systematic IUPAC name is [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.

| Property | Value |

| Molecular Formula | C40H54O6 |

| Molecular Weight | 630.9 g/mol |

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent inhibition of osteoclastogenesis.[1][2] This effect is primarily mediated through its modulation of the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway, a critical pathway in the formation and activation of osteoclasts.

Inhibition of RANKL-Induced Osteoclast Differentiation

In vitro studies have demonstrated that this compound significantly suppresses the differentiation of bone marrow macrophages (BMMs) and RAW 264.7 cells into mature osteoclasts in a dose-dependent manner.

| Concentration of this compound | Inhibition of Osteoclast Formation (%) |

| 0.5 µM | ~25% |

| 1 µM | ~50% |

| 2 µM | ~85% |

(Data presented is an approximation based on graphical representations in the cited literature and should be confirmed with the original source.)

Disruption of F-actin Ring Formation

The formation of a characteristic F-actin ring is essential for the bone-resorbing function of mature osteoclasts. Treatment with this compound has been shown to disrupt the organization of these actin structures, thereby impairing the functional capacity of osteoclasts.

Modulation of the RANK Signaling Pathway

This compound exerts its inhibitory effects by targeting key downstream signaling molecules in the RANKL pathway. Specifically, it has been shown to:

-

Downregulate the expression of c-Src and TRAF6: These are crucial adaptor proteins that are recruited to the RANK receptor upon RANKL binding.

-

Suppress the activation of MAPKs (p38, JNK, and ERK) and Akt: These kinase cascades are essential for transmitting the RANKL signal from the cell membrane to the nucleus.

-

Inhibit the activation of NF-κB: This transcription factor plays a pivotal role in the expression of genes required for osteoclastogenesis.

-

Reduce the expression of c-Fos and NFATc1: These are master transcriptional regulators of osteoclast differentiation.

The collective effect of these molecular events is a significant reduction in the expression of osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and the dendritic cell-specific transmembrane protein (DC-STAMP).

Experimental Protocols

Isolation of this compound from Eucalyptus gracilis

The following is a generalized protocol based on standard phytochemical extraction techniques as described in the study by Li et al. (2022).

-

Plant Material Collection and Preparation: The leaves and branches of Eucalyptus gracilis are collected, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The extraction process is repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, which is typically enriched with triterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

-

Purification: Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Osteoclastogenesis Assay

This protocol outlines the key steps for assessing the effect of this compound on osteoclast differentiation.

-

Cell Culture: Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

-

Induction of Osteoclastogenesis: To induce differentiation, cells are stimulated with macrophage colony-stimulating factor (M-CSF) and RANKL.

-

Treatment with this compound: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.

Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of this compound on the expression and activation of key signaling proteins in the RANKL pathway.

-

Cell Lysis: RAW 264.7 cells are pre-treated with this compound for a specified time and then stimulated with RANKL. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-Akt, Akt, c-Src, TRAF6, c-Fos, NFATc1, and a loading control like β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound in Osteoclastogenesis

Caption: this compound inhibits RANKL-induced osteoclastogenesis.

Experimental Workflow for Investigating this compound

Caption: Workflow for the study of this compound.

Future Directions

The discovery of this compound's potent anti-osteoclastogenic activity opens up exciting possibilities for its development as a therapeutic agent. Future research should focus on:

-

In vivo efficacy: Evaluating the effectiveness of this compound in animal models of osteoporosis and other bone diseases.

-

Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and drug-like properties.

-

Combination therapies: Investigating the potential synergistic effects of this compound with existing anti-osteoporotic drugs.

Conclusion

This compound is a promising natural product with well-defined inhibitory effects on osteoclastogenesis. Its mechanism of action, involving the suppression of the RANKL signaling pathway, provides a strong rationale for its further investigation as a novel treatment for bone-related pathologies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this intriguing molecule.

References

Terpenoid Compounds from Eucalyptus Species: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eucalyptus, belonging to the Myrtaceae family, encompasses over 900 species and is a cornerstone of both ecological landscapes and industrial applications.[1] Native to Australia, these trees are now cultivated worldwide for their timber, pulp, and, most notably, their essential oils.[2][3] These essential oils are complex mixtures of volatile secondary metabolites, predominantly composed of terpenoids.[4][5] Terpenoids from Eucalyptus have garnered significant scientific interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties, making them promising candidates for drug development and various pharmaceutical applications.[2][4][6]

This technical guide provides an in-depth overview of the terpenoid compounds found in Eucalyptus species. It covers their chemical diversity, biosynthetic origins, established experimental protocols for their extraction and analysis, and their known biological activities and mechanisms of action. The information is presented to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Composition of Terpenoids in Eucalyptus Species

The essential oils derived from Eucalyptus leaves are complex mixtures, often containing 20 to 80 different compounds.[7][5][8] The primary chemical classes are monoterpenes (C10) and sesquiterpenes (C15), along with their oxygenated derivatives (terpenoids). The specific composition and concentration of these compounds can vary significantly depending on the Eucalyptus species, geographical location, age of the plant, and the extraction method used.[8][9]

The most well-known and abundant terpenoid in many commercially important Eucalyptus species is 1,8-cineole (eucalyptol), a monoterpenoid ether responsible for the characteristic aroma and many of the medicinal properties associated with eucalyptus oil.[6][9][10] Other significant terpenoids commonly found include α-pinene, β-pinene, limonene, p-cymene, γ-terpinene, globulol, and aromadendrene (B190605).[11][12]

Quantitative Data on Terpenoid Composition

The following tables summarize the quantitative composition of major terpenoid compounds identified in the essential oils of various Eucalyptus species as reported in scientific literature.

Table 1: Major Terpenoid Constituents in Eucalyptus globulus Essential Oil

| Compound | Class | Percentage Composition (%) | Reference |

| 1,8-Cineole (Eucalyptol) | Monoterpenoid | 28.09 - 86.1 | [2][10][13][14] |

| α-Pinene | Monoterpene | 3.8 - 23.62 | [10][14] |

| β-Pinene | Monoterpene | 16.0 - 18.54 | [15][16] |

| Limonene | Monoterpene | 6.9 | [10] |

| p-Cymene | Monoterpene | 4.9 - 10.0 | [10][14] |

| (-)-Globulol | Sesquiterpenoid | 10.66 | [2][13] |

| Aromadendrene | Sesquiterpene | Main Compound (Fruit Oil) | [17] |

| γ-Terpinene | Monoterpene | 2.2 | [14] |

| α-Terpineol | Monoterpenoid | 6.81 | [2][13] |

Table 2: Major Terpenoid Constituents in Other Eucalyptus Species

| Species | Compound | Class | Percentage Composition (%) | Reference |

| E. camaldulensis | 1,8-Cineole | Monoterpenoid | 30.43 - 31.10 | [18] |

| α-Pinene | Monoterpene | 10.35 - 11.02 | [18] | |

| E. microtheca | α-Phellandrene | Monoterpene | 16.49 | [12] |

| Aromadendrene | Sesquiterpene | 12.77 | [12] | |

| α-Pinene | Monoterpene | 6.75 | [12] | |

| Globulol | Sesquiterpenoid | 6.00 | [12] | |

| E. viminalis | 1,8-Cineole | Monoterpenoid | 57.76 | [12] |

| α-Pinene | Monoterpene | 13.38 | [12] | |

| Limonene | Monoterpene | 5.44 | [12] | |

| E. deglupta | E-Nerolidol | Sesquiterpenoid | 34.8 | [19] |

| Ursolic Acid | Triterpenoid | Present | [19] | |

| Oleanolic Acid | Triterpenoid | Present | [19] |

Biosynthesis of Terpenoids in Eucalyptus

Terpenoids in plants are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[20] There are two primary pathways for the biosynthesis of these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[3][20][21] In Eucalyptus, the MEP pathway is primarily responsible for the synthesis of monoterpenes and diterpenes, while the MVA pathway typically produces sesquiterpenes and triterpenes.[3][21] These pathways are regulated by a large family of terpene synthase (TPS) genes, which accounts for the vast diversity of terpenoids observed.[3][21]

Caption: General overview of the MVA and MEP pathways for terpenoid biosynthesis in plants.

Experimental Protocols

The extraction and analysis of terpenoids from Eucalyptus species involve standardized and well-documented methodologies. The choice of method can influence the yield and chemical profile of the resulting extract.[18]

Extraction of Eucalyptus Essential Oil

4.1.1 Hydrodistillation This is the most common and conventional method for extracting essential oils from Eucalyptus leaves.[2][7][16][18]

-

Principle: Plant material is immersed in water and boiled. The steam, carrying the volatile oils, is condensed and collected. The oil, being immiscible with water, is then separated.

-

Apparatus: Clevenger-type apparatus.

-

Protocol:

-

Fresh or dried Eucalyptus leaves are collected and, if necessary, ground to increase surface area.

-

A known quantity of the plant material (e.g., 100 g) is placed into a round-bottom flask with distilled water (e.g., 1 L).

-

The flask is connected to a Clevenger apparatus and heated for a set duration (typically 3 hours).[2][18]

-

The steam and volatile oil mixture rises, condenses in the condenser, and collects in the graduated burette of the Clevenger apparatus.

-

The collected oil is separated from the aqueous layer (hydrosol).

-

The oil is dried over anhydrous sodium sulfate (B86663) to remove residual moisture.[2][18]

-

The final essential oil is stored in a sealed, dark glass vial at 4°C until analysis.[2]

-

4.1.2 Supercritical Fluid Extraction (SFE) SFE is a "green" extraction technique that uses a supercritical fluid, typically CO2, as the solvent.[18] It is valued for yielding high-quality extracts without thermal degradation.[18]

-

Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, its solvating power can be precisely controlled.

-

Protocol:

-

Ground plant material is packed into an extraction vessel.

-

Liquid CO2 is pumped to high pressure (e.g., >7.38 MPa) and heated to a critical temperature (e.g., >31°C).[18]

-

The supercritical CO2 passes through the plant material, dissolving the terpenoids.

-

The pressure is then reduced in a separator vessel, causing the CO2 to return to a gaseous state and lose its solvating power, precipitating the extracted oil.

-

The CO2 can be recycled, and the solvent-free extract is collected.

-

Analysis of Terpenoid Composition

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the gold standard for separating and identifying the individual volatile components within an essential oil.[2][22][23]

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.

-

Typical GC-MS Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample.[22]

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp up gradually (e.g., starting at 60°C, holding for 2 min, then increasing to 240°C at a rate of 3°C/min) to elute compounds in order of volatility.

-

Detection (MS): As compounds elute from the column, they enter the mass spectrometer. They are typically ionized by electron impact (EI) at 70 eV. The mass analyzer scans a mass range (e.g., 40-500 amu).

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of reference standards and by searching established mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the GC peak areas without the need for a correction factor, assuming a response factor of 1 for all components.

-

Caption: A typical experimental workflow for the extraction and analysis of Eucalyptus terpenoids.

Biological Activities and Mechanisms of Action

The diverse array of terpenoids in Eucalyptus oils contributes to a wide range of biological activities. These properties are often the result of either a single dominant compound, like 1,8-cineole, or the synergistic action of multiple components.[10][17]

Antimicrobial Activity

Eucalyptus essential oils have demonstrated broad-spectrum activity against various bacteria and fungi.[11][6] The oil from E. globulus effectively inhibits Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[17] The primary mechanism is thought to involve the disruption of the bacterial cytoplasmic membrane, leading to increased permeability and loss of cellular integrity.

Anti-inflammatory Activity

1,8-cineole, a major component of many Eucalyptus oils, is a potent anti-inflammatory agent.[12] Its mechanism of action involves the modulation of key inflammatory signaling pathways in immune cells such as macrophages.[[“]]

-

Mechanism: 1,8-cineole has been shown to suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[[“]] This is achieved by attenuating critical signaling pathways like the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[[“]]

Caption: Simplified signaling pathway for the anti-inflammatory action of 1,8-cineole.

Other Activities

-

Antioxidant: Terpenoids in Eucalyptus oils can act as potent antioxidants by scavenging free radicals and chelating metal ions, which helps to mitigate oxidative stress.[6]

-

Insecticidal and Repellent: The volatile nature of many Eucalyptus terpenoids makes them effective insect repellents and insecticides, offering a natural alternative for pest management.[7]

-

Antiviral: Some studies have reported the antiviral activity of Eucalyptus essential oils against viruses such as herpes simplex virus.[11]

Conclusion and Future Perspectives

The terpenoid compounds isolated from Eucalyptus species represent a rich and diverse source of bioactive molecules with significant potential for pharmaceutical and industrial applications. The well-established chemical profiles, particularly of species like E. globulus, provide a solid foundation for targeted research. Standardized protocols for extraction and analysis, such as hydrodistillation and GC-MS, allow for reproducible and high-quality characterization of these compounds.

Future research should focus on several key areas:

-

Exploring Lesser-Known Species: While much is known about a few commercial species, the vast majority of the 900 Eucalyptus species remain chemically and pharmacologically unexplored.

-

Synergistic Effects: Investigating the synergistic and antagonistic interactions between different terpenoids within the essential oil matrix is crucial for understanding their overall biological effect.

-

Mechanism of Action: While some mechanisms, like the anti-inflammatory action of 1,8-cineole, are partially understood, further molecular studies are needed to elucidate the precise targets and pathways for other bioactivities.

-

Clinical Trials: Moving beyond in vitro studies to well-designed clinical trials is essential to validate the therapeutic efficacy and safety of Eucalyptus terpenoids for human health applications.

By continuing to explore the chemical diversity and biological potential of Eucalyptus terpenoids, the scientific community can unlock new opportunities for the development of novel drugs, therapeutics, and other valuable bio-based products.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrar.org [ijrar.org]

- 3. The Eucalyptus terpene synthase gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Phenolic, Flavonoid Contents, Antioxidant, and Antibacterial Activity of Selected Eucalyptus Species[v1] | Preprints.org [preprints.org]

- 7. Chemical Variability and Biological Activities of Eucalyptus spp. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical composition of 8 eucalyptus species' essential oils and the evaluation of their antibacterial, antifungal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Essential oil composition of Eucalyptus microtheca and Eucalyptus viminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synergistic properties of the terpenoids aromadendrene and 1,8-cineole from the essential oil of Eucalyptus globulus against antibiotic-susceptible and antibiotic-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 21. Temporal regulation of terpene synthase gene expression in Eucalyptus globulus leaves upon ozone and wounding stresses: relationships with stomatal ozone uptake and emission responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]

- 24. consensus.app [consensus.app]

Biological activity of terpene esters

An In-depth Technical Guide on the Biological Activity of Terpene Esters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenoids represent one of the largest and most structurally diverse classes of natural products, with a wide array of documented biological activities.[1][2] Their ester derivatives, known as terpene esters, often exhibit modified physicochemical properties, leading to enhanced bioavailability, stability, or specific biological effects. These compounds are gaining significant attention in pharmacology for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[3][4] This guide provides a comprehensive overview of the current state of research on the biological activities of terpene esters, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms and signaling pathways.

Anticancer Activity of Terpene Esters

Terpene esters have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.[5]

Mechanisms of Action and Signaling Pathways

Many terpenoids exert their anticancer effects by modulating critical intracellular signaling pathways. Terpene esters, through their unique structures, can interfere with these pathways to inhibit tumor growth and progression.

-

Induction of Apoptosis: A primary mechanism is the activation of programmed cell death, or apoptosis. Terpene esters can trigger the intrinsic (mitochondrial) pathway of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades (caspase-9 and -3), ultimately resulting in cell death. Betulinic acid, a triterpenoid, and its derivatives are known to activate this intrinsic apoptotic pathway.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation and survival and is often dysregulated in cancer. Some terpenoids have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.

-

NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a significant role in inflammation and cancer by regulating genes involved in cell survival, proliferation, and angiogenesis. Terpenoids can inhibit the NF-κB signaling pathway, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB. This traps NF-κB in the cytoplasm, preventing it from activating target genes in the nucleus.

Diagram 1: Generalized Apoptotic Pathway Induced by Terpene Esters

Caption: Intrinsic apoptosis pathway modulated by terpene esters.

Diagram 2: Inhibition of the NF-κB Signaling Pathway

Caption: Terpene ester inhibition of the canonical NF-κB pathway.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of various terpene esters have been quantified against several human cancer cell lines and pathogens.

| Terpene Ester Derivative | Biological Activity | Assay/Model | Quantitative Data (IC₅₀) | Reference |

| Betulinic acid hexyl ester | Cytotoxic | OVCAR-8 (ovarian), SF-295 (glioblastoma), HCT-116 (colon), HL-60 (leukemia), PC-3 (prostate) | Showed cytotoxic potential (specific IC₅₀ not provided) | |

| Dihydrocinnamoyl ursolic acid | Antitrypanosomal | Trypanosoma brucei brucei | ~1.6 - 5.5 µM | |

| 2-Fluorophenylpropionyl ursolic acid | Antitrypanosomal | Trypanosoma brucei brucei | ~1.6 - 5.5 µM | |

| Oleanolic acid esters (various) | Antitrypanosomal | Trypanosoma brucei brucei | ~1.6 - 5.5 µM | |

| trans-Verbenol | Cytotoxic | Human colon tumor cells (LS180) | 77.8 µg/mL | |

| Perillyl alcohol | Cytotoxic | Human colon tumor cells (LS180) | 98.8 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the terpene ester in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound (and a vehicle control, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases. Terpene esters have demonstrated significant anti-inflammatory properties in various experimental models, often by inhibiting the production of inflammatory mediators.

Mechanisms of Action

The anti-inflammatory effects of terpene esters are linked to their ability to modulate inflammatory pathways. As previously mentioned, a key mechanism is the inhibition of the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-1β, IL-6). Additionally, some terpenes and their derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins (B1171923) and leukotrienes, respectively—key mediators of inflammation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of terpene esters has been evaluated using in vivo models, such as chemically induced edema.

| Terpene Ester Derivative | Biological Activity | Assay/Model | Quantitative Data (% Inhibition/Reduction) | Reference |

| Oleanoyl ibuprofenate (12) | Anti-inflammatory | TPA-induced mouse ear edema (1.4 µmol/mouse) | 79.9% | |

| Oleanoyl ibuprofenate (12) | Anti-inflammatory | AA-induced mouse ear edema (3.2 µmol/mouse) | 56.8% | |

| Oleanoyl ibuprofenate methyl ester (15) | Anti-inflammatory | TPA-induced mouse ear edema (1.4 µmol/mouse) | 80.0% | |

| Linalyl acetate | Anti-inflammatory | Carrageenan-induced rat paw edema | Effective reduction of edema | |

| GABA ester of l-menthol (B7771125) (1) | Anti-inflammatory | AITC-induced rat paw edema | Reduced edema to 136% of initial volume (vs. 172% for ibuprofen) | |

| GABA ester of thymol (B1683141) (2) | Anti-inflammatory | AITC-induced rat paw edema | Reduced edema to 112% of initial volume (vs. 172% for ibuprofen) | |

| Carvacrol (25, 50, 100 mg/kg) | Anti-inflammatory | Acetic acid-induced gastric lesion | Reduced lesion area by 60%, 91%, and 81%, respectively |

Experimental Protocol: TPA-Induced Mouse Ear Edema

This is a standard in vivo model for assessing topical anti-inflammatory activity.

-

Animals: Use adult male mice (e.g., CF-1 strain, 20-25 g).

-

Groups: Divide animals into control, positive control (e.g., indomethacin), and test groups (terpene esters).

-

Induction and Treatment: Apply a solution of the inflammatory agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), dissolved in a solvent like acetone, to the inner and outer surfaces of the right ear of each mouse. The left ear serves as an internal control.

-

Compound Application: Apply the test terpene ester or reference drug, dissolved in the same solvent, topically to the ear shortly before or after the TPA application. The control group receives only the TPA and solvent.

-

Edema Measurement: After a set period (e.g., 4-6 hours), sacrifice the animals. Cut a standard-sized circular section from both the treated (right) and untreated (left) ears using a biopsy punch.

-

Analysis: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of inflammation is calculated using the formula: [(A-B)control - (A-B)treated] / (A-B)control * 100, where A is the weight of the right ear and B is the weight of the left ear.

Antimicrobial and Antioxidant Activity

Antimicrobial Activity

Terpene esters are being investigated as potential antimicrobial agents to combat pathogenic bacteria and fungi, including resistant strains. Their lipophilic nature allows them to interact with microbial cell membranes, disrupting their integrity and function, leading to a loss of vital intracellular components and eventual cell death.

Diagram 3: General Workflow for Bioactivity Screening

Caption: Workflow for discovery of bioactive terpene esters.

Quantitative Data on Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify antimicrobial activity.

| Terpene/Terpenoid | Organism | MIC (µg/mL) | Reference |

| Lupeol | Salmonella typhi | 6.25 | |

| Lupeol | Streptococcus pyogenes | 6.25 | |

| Campesterol | Staphylococcus aureus | 3.125 | |

| Campesterol | Salmonella typhi | 6.25 | |

| Carvacrol | Gram-positive & Gram-negative bacteria | Very strong activity (≤ 2) | |

| Terpinen-4-ol | Gram-positive & Gram-negative bacteria | Very strong activity (≤ 2) |

Note: Data for Lupeol and Campesterol are for the parent triterpenes, but they are common precursors for ester synthesis. Data for Carvacrol and Terpinen-4-ol highlights potent monoterpenes often used in esterification.

Experimental Protocol: Broth Microdilution for MIC

-

Preparation: Prepare a two-fold serial dilution of the terpene ester in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the terpene ester at which there is no visible growth of the microorganism.

Antioxidant Activity

Terpenes can act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative stress, which is implicated in aging and various diseases. The antioxidant activity is often related to the presence of specific structural features, such as conjugated double bonds.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a solvent like ethanol (B145695) or methanol. The solution should have a deep violet color.

-

Reaction Mixture: In a 96-well plate or test tubes, add various concentrations of the terpene ester to the DPPH solution. A positive control (e.g., Ascorbic Acid, Trolox) and a negative control (solvent only) should be included.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).

-

Measurement: If the test compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, causing the violet color to fade to yellow. Measure the absorbance of the solution at approximately 515-517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated. The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion and Future Directions

Terpene esters represent a valuable and versatile class of compounds with a broad spectrum of biological activities. The esterification of parent terpenes can enhance their therapeutic potential by improving pharmacokinetic properties and modulating their interaction with biological targets. The quantitative data clearly demonstrate potent anticancer, anti-inflammatory, and antimicrobial effects. Future research should focus on synthesizing novel ester derivatives to expand structure-activity relationship (SAR) studies, exploring synergistic effects with existing drugs, and developing advanced formulations, such as nanoformulations, to overcome challenges like low solubility and improve in vivo efficacy. The continued investigation of these compounds holds significant promise for the development of new therapeutic agents for a range of human diseases.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Terpene compounds in nature: a review of their potential antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A closer look at terpenic esters and their properties. [landema.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

Tereticornate A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tereticornate A, a natural terpene ester derived from Eucalyptus gracilis, has emerged as a molecule of interest in the field of bone metabolism.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its well-documented role in the inhibition of osteoclastogenesis. The document details its mechanism of action, presents available data, and outlines the experimental protocols typically employed in its study. Additionally, other reported biological activities, including antiviral, antibacterial, and anti-inflammatory effects, are discussed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a natural product belonging to the terpene ester class of compounds.[1][2] It is isolated from the leaves and branches of Eucalyptus gracilis.[1] While natural products have historically been a rich source of therapeutic agents, this compound has recently garnered attention for its specific effects on bone cell biology. This document synthesizes the current understanding of its biological functions, drawing from the available scientific literature.

Primary Biological Activity: Inhibition of Osteoclastogenesis

The most extensively studied biological activity of this compound is its ability to suppress the differentiation and function of osteoclasts, the primary cells responsible for bone resorption. Excessive osteoclast activity is a hallmark of various bone diseases, including osteoporosis.

Mechanism of Action

This compound exerts its anti-osteoclastogenic effects by intervening in the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, which is crucial for osteoclast formation and activation. The mechanism involves the downregulation of key signaling molecules, c-Src and TNF receptor-associated factor 6 (TRAF6). This initial inhibition leads to a cascade of downstream effects, including the suppression of major signaling pathways such as AKT, Mitogen-Activated Protein Kinase (MAPK) (including p38, JNK, and ERK), and the Nuclear Factor-κB (NF-κB) pathway.

The culmination of this inhibitory cascade is the downregulation of the master transcription factors for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), and c-Fos. The reduced expression of these transcription factors leads to a decrease in the expression of osteoclast-specific genes, such as Tartrate-resistant acid phosphatase (TRAP), cathepsin K, β-Integrin, and Matrix metallopeptidase 9 (MMP-9), which are essential for the bone-resorbing function of mature osteoclasts.

Signaling Pathway Diagram

Other Reported Biological Activities

In addition to its effects on bone metabolism, this compound has been reported to possess other biological activities, though these are less characterized.

-

Antiviral Activity: this compound has been mentioned to exhibit notable action against Herpes Simplex Virus 1 (HSV-1).

-

Antibacterial Activity: Reports suggest that this compound has antibacterial properties.

-

Anti-inflammatory Activity: Anti-inflammatory effects of this compound have also been noted, which may be linked to its inhibition of the NF-κB pathway.

Data Presentation

A critical aspect of evaluating a compound's potential is the availability of quantitative data. While the primary literature confirms the biological activity of this compound, specific quantitative metrics such as IC50 and EC50 values for its various activities are not explicitly detailed in the currently accessible publications. The following table is provided as a template for the expected quantitative data for this compound.

| Biological Activity | Assay Type | Cell Line/Model | Parameter | Value | Reference |

| Anti-osteoclastogenesis | TRAP Staining | RAW 264.7 | IC50 | Data not available | |

| Actin Ring Formation | RAW 264.7 | IC50 | Data not available | ||

| Gene Expression (NFATc1) | RAW 264.7 | IC50 | Data not available | ||

| Antiviral | Plaque Reduction Assay | Vero | IC50 (HSV-1) | Data not available | |

| Antibacterial | Broth Microdilution | S. aureus | MIC | Data not available | |

| Anti-inflammatory | Nitric Oxide Assay | RAW 264.7 | IC50 | Data not available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not fully elucidated in the available literature. However, based on standard methodologies in the field of osteoimmunology, the following outlines the likely experimental workflows.

General Workflow for Assessing Anti-Osteoclastogenic Activitydot

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tereticornate A from Eucalyptus gracilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the extraction and isolation of Tereticornate A, a bioactive terpene ester, from the leaves and branches of Eucalyptus gracilis. This compound has demonstrated notable antiviral, antibacterial, and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical research and development. The following protocols are based on established methodologies for the extraction and purification of terpenoids from plant matrices, specifically tailored for the isolation of this compound. While precise quantitative data for this compound from Eucalyptus gracilis is not extensively available in public literature, this guide offers a robust framework for its successful extraction and purification, complete with adaptable protocols and data presentation structures.

Introduction

This compound is a natural terpene ester compound found in the leaves and branches of Eucalyptus gracilis.[1] Its potential therapeutic applications, including antiviral, antibacterial, and anti-inflammatory activities, have positioned it as a valuable target for natural product chemists and drug discovery scientists. This application note details the necessary steps for the extraction, purification, and quantification of this compound, providing researchers with a foundational methodology for their investigations.

Materials and Equipment

2.1. Plant Material:

-

Fresh or air-dried leaves and branches of Eucalyptus gracilis.

2.2. Solvents and Reagents:

-

Methanol (B129727) (ACS grade or higher)

-